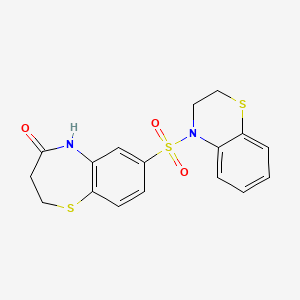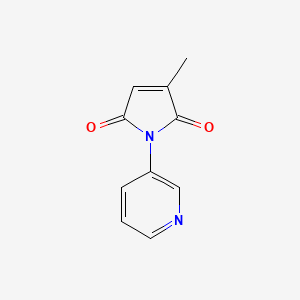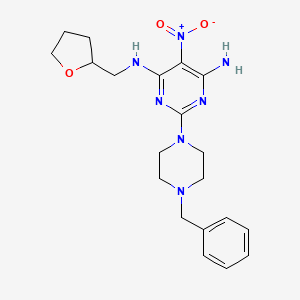![molecular formula C23H23N3O5S B11265630 4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265630.png)
4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound featuring a morpholine ring, a benzofuran moiety, and an oxadiazole ring
Métodos De Preparación
The synthesis of 4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the benzofuran moiety: This involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Morpholine ring formation: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mecanismo De Acción
The mechanism of action of 4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the benzofuran moiety can contribute to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar compounds to 4-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine include:
4-(N-(2-Ethylphenyl)carbamoyl)morpholine: This compound shares the morpholine ring and ethylphenyl group but lacks the oxadiazole and benzofuran moieties.
2-(4-Ethylphenyl)morpholine: This compound contains the morpholine ring and ethylphenyl group but does not have the additional functional groups present in the target compound.
Morpholine: The simplest form, containing only the morpholine ring, without any additional substituents.
The uniqueness of this compound lies in its combination of multiple functional groups, which can provide a range of chemical and biological activities not seen in simpler analogs.
Propiedades
Fórmula molecular |
C23H23N3O5S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
4-[[2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C23H23N3O5S/c1-3-16-4-6-17(7-5-16)22-24-23(31-25-22)21-15(2)19-14-18(8-9-20(19)30-21)32(27,28)26-10-12-29-13-11-26/h4-9,14H,3,10-13H2,1-2H3 |
Clave InChI |
IHAWEUONGNZADR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11265550.png)
![N-(2,4-dimethoxyphenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11265554.png)

![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11265568.png)
![N-benzyl-2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B11265579.png)

![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11265583.png)

![N-(2-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265588.png)

![N-(3,4-dimethoxybenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11265594.png)
![1-(4-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265602.png)

![4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11265610.png)
